molecular formula C17H15ClN2OS B5981191 (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B5981191
M. Wt: 330.8 g/mol
InChI Key: GEPFNCBPCOOYMU-UHFFFAOYSA-N
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Description

The compound (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one is a thiazolidin-4-one derivative with the molecular formula C₁₆H₁₂Cl₂N₂OS (monoisotopic mass: 350.0047) . Its structure features:

  • A 4-chlorophenyl imino group at position 2 (E-configuration).
  • A 3-methylbenzyl substituent at position 4.

Thiazolidin-4-ones are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen. Substitutions at positions 2, 3, and 5 significantly influence their biological and physicochemical properties . This compound’s structural uniqueness lies in its electron-withdrawing 4-chlorophenyl group and lipophilic 3-methylbenzyl moiety, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

2-(4-chlorophenyl)imino-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-3-2-4-12(9-11)10-15-16(21)20-17(22-15)19-14-7-5-13(18)6-8-14/h2-9,15H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFNCBPCOOYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-chloroaniline with 3-methylbenzyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology: In biological research, (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one has been studied for its potential antimicrobial and anticancer properties. Its ability to inhibit certain enzymes and interact with biological targets makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, anticancer agent, and enzyme inhibitor. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, or signal transduction, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of thiazolidin-4-ones depends on substituent patterns. Below is a comparative analysis of structurally similar compounds:

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Position 2 Substituent Position 5 Substituent Biological Activity (Reference)
Target Compound 4-Chlorophenyl imino 3-Methylbenzyl Not reported in evidence
(E)-5-Benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one 4-Chlorophenyl imino Benzyl Antimycobacterial (IC₅₀ not specified)
A39: 2-[(4-Chlorophenyl)imino]-5-((5-nitrofuran-2-yl)methylene)thiazolidin-4-one 4-Chlorophenyl imino 5-Nitrofurylmethylene Antimycobacterial (hit compound)
Compound 9e: (5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one Thioxo group 1,3-Benzodioxol-5-ylmethylene Cytotoxicity data not specified
Compound 4a: (2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one 3,4-Dimethylphenyl imino Phenyl 100% DLA cell inhibition at 100 µg/ml

Key Observations:

  • Electron-Withdrawing Groups (Position 2): The 4-chlorophenyl imino group (target compound, A39) enhances antimycobacterial activity compared to electron-donating groups like 3,4-dimethylphenyl (compound 4a) .
  • Position 5 Modifications: Lipophilic substituents (e.g., 3-methylbenzyl, benzyl) improve membrane permeability, while polar groups (e.g., 5-nitrofurylmethylene) may target specific enzymes like lumazine synthase .

Biological Activity

The compound (2E)-2-[(4-chlorophenyl)imino]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by case studies and relevant data.

Synthesis and Structural Features

Thiazolidin-4-ones are synthesized through various methods, including the reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate. The resulting compounds are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. The specific structure of this compound allows for interactions with biological targets due to the presence of both electron-withdrawing and electron-donating groups.

Antibacterial Activity

Studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, this compound showed potent activity against Gram-positive and Gram-negative bacteria. Specifically, it displayed an inhibition percentage of 88.46% against Escherichia coli and 91.66% against Staphylococcus aureus .

Compound Bacterial Strain Inhibition (%)
This compoundE. coli88.46
S. aureus91.66

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. A notable study indicated that compounds similar to this compound inhibited the CDC25 phosphatase family, which plays a critical role in cell cycle regulation. This inhibition leads to growth arrest in cancer cell lines such as MCF7 and MDA-MB-231 .

Anti-inflammatory and Antioxidant Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses. In vitro assays revealed that thiazolidinone derivatives possess significant antioxidant activity, with some exhibiting an EC50 comparable to established antioxidants like vitamin E .

Case Studies

A comprehensive review highlighted the effectiveness of thiazolidinone derivatives in various biological contexts:

  • Antibacterial Efficacy : In a comparative analysis, several derivatives were tested against bacterial strains, showing that modifications in the phenyl ring significantly enhanced antibacterial potency.
  • Anticancer Mechanisms : Research on CDC25 inhibitors revealed that certain thiazolidinones could effectively induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Inflammation Models : In vivo studies indicated that thiazolidinone derivatives reduced inflammation in animal models of arthritis and colitis.

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